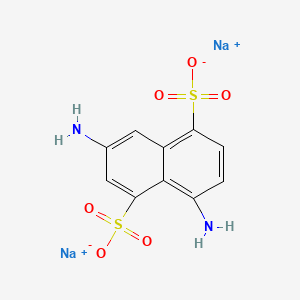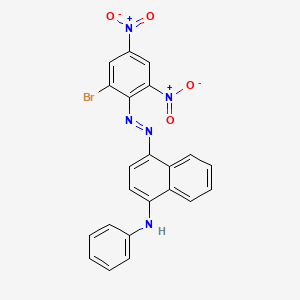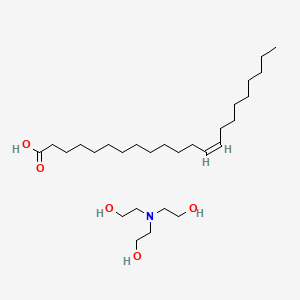
Einecs 282-047-9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ferromolybdenum slags are produced during the smelting of molybdenum ores in the presence of iron. The process involves the reduction of molybdenum trioxide (MoO3) with iron in a high-temperature furnace. The reaction conditions typically include temperatures ranging from 1600°C to 1800°C. The chemical reaction can be represented as follows:
MoO3+3Fe→Fe3Mo+3O2
Industrial Production Methods
In industrial settings, ferromolybdenum slags are produced in large quantities as a byproduct of ferromolybdenum alloy production. The process involves the following steps:
Ore Preparation: Molybdenum ores are crushed and ground to a fine powder.
Smelting: The powdered ore is mixed with iron and subjected to high temperatures in a furnace.
Slag Formation: During smelting, the non-metallic impurities form a molten slag that floats on top of the molten ferromolybdenum.
Separation: The slag is separated from the molten alloy and cooled to form solid ferromolybdenum slags.
Analyse Des Réactions Chimiques
Types of Reactions
Ferromolybdenum slags can undergo various chemical reactions, including:
Oxidation: The oxides in the slag can react with oxygen to form higher oxidation state compounds.
Reduction: The oxides can be reduced to their elemental forms or lower oxidation states.
Substitution: The silicates in the slag can undergo substitution reactions with other metal ions.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Reducing agents such as carbon or hydrogen at high temperatures.
Substitution: Metal salts in aqueous or molten form.
Major Products
Oxidation: Higher oxidation state oxides such as molybdenum dioxide (MoO2).
Reduction: Elemental molybdenum or lower oxidation state compounds.
Substitution: New silicate compounds with substituted metal ions.
Applications De Recherche Scientifique
Ferromolybdenum slags have various scientific research applications, including:
Chemistry: Used as a source of molybdenum in chemical synthesis and catalysis.
Biology: Investigated for potential use in bioremediation and as a nutrient source for certain microorganisms.
Industry: Utilized in the production of construction materials, ceramics, and as a flux in metallurgical processes.
Mécanisme D'action
The mechanism by which ferromolybdenum slags exert their effects depends on their chemical composition and the specific application. In catalysis, the molybdenum content acts as an active site for various chemical reactions. In bioremediation, the oxides and silicates can interact with contaminants, facilitating their removal or neutralization. In medical applications, the high atomic number of molybdenum enhances contrast in imaging techniques.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ferrosilicon: An alloy of iron and silicon, used in steelmaking and as a deoxidizer.
Ferrovanadium: An alloy of iron and vanadium, used to improve the strength and hardness of steel.
Ferrochromium: An alloy of iron and chromium, used in the production of stainless steel.
Uniqueness
Ferromolybdenum slags are unique due to their high molybdenum content, which imparts specific chemical and physical properties. Unlike ferrosilicon and ferrovanadium, ferromolybdenum slags are primarily valued for their molybdenum content, which is essential in various high-performance alloys and catalysts. Additionally, the presence of silicates and oxides in ferromolybdenum slags provides unique opportunities for their use in environmental and industrial applications.
Propriétés
Numéro CAS |
84083-00-1 |
|---|---|
Formule moléculaire |
C28H57NO5 |
Poids moléculaire |
487.8 g/mol |
Nom IUPAC |
2-[bis(2-hydroxyethyl)amino]ethanol;(Z)-docos-13-enoic acid |
InChI |
InChI=1S/C22H42O2.C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;8-4-1-7(2-5-9)3-6-10/h9-10H,2-8,11-21H2,1H3,(H,23,24);8-10H,1-6H2/b10-9-; |
Clé InChI |
HMTPMQCBQZDRHK-KVVVOXFISA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCCCCCC(=O)O.C(CO)N(CCO)CCO |
SMILES canonique |
CCCCCCCCC=CCCCCCCCCCCCC(=O)O.C(CO)N(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






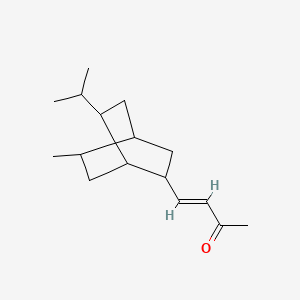
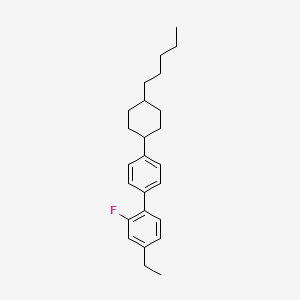
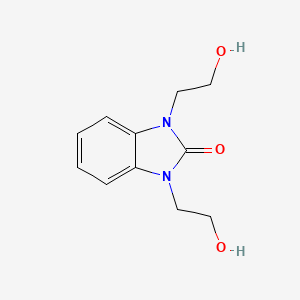

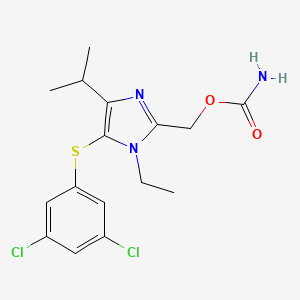

![2,2'-(2-Methylpropylidene)bis[6-(1,1-dimethylethyl)-4-(1-methylethyl)phenol]](/img/structure/B12690208.png)

